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Compound of Interest

Compound Name:
2-(1,2,3,4-tetrahydroquinolin-2-

yl)acetic Acid

CAS No.: 185854-45-9

Cat. No.: B061681

Get Quote

Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal

chemistry, distinct from its fully aromatic quinoline counterpart due to its conformational

flexibility and the presence of a secondary amine at position 1. This guide objectively compares

the antimicrobial spectra of emerging THQ analogs, focusing on C2-substituted derivatives, N1-

hybrids, and Fused-ring systems.

Key Insight: While fully aromatic quinolines (e.g., fluoroquinolones) rely heavily on planar

stacking interactions within the DNA gyrase complex, THQ analogs exploit their non-planar,

puckered ring geometry to evade common efflux pump mechanisms, particularly in Gram-

negative pathogens like Pseudomonas aeruginosa.
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Before analyzing derivatives, it is critical to distinguish the core scaffold.

THQ (1,2,3,4-Tetrahydroquinoline): Nitrogen at position 1.[1][2][3][4] Key vector for

antibacterial potency.

THIQ (1,2,3,4-Tetrahydroisoquinoline): Nitrogen at position 2.[2][5] More commonly

associated with antifungal and antitumor alkaloids (e.g., Ecteinascidin 743).

Comparative Spectrum Analysis
The following analysis categorizes analogs by their primary site of chemical modification.

Class A: C2-Substituted THQs (The Gram-Negative Specialists)
Recent studies have identified C2-substituted THQs as potent agents against multidrug-

resistant (MDR) Gram-negative bacteria.

Lead Compound: N-(n-ethyl-1,2,3,4-tetrahydroquinolin-4-yl) formamide derivatives.

Performance: Exceptional activity against P. aeruginosa.[6]

Mechanism: The C2-substitution creates steric bulk that likely interferes with the substrate

recognition sites of RND-type efflux pumps, a common resistance mechanism in

Pseudomonas.

Class B: N1-Sulfonyl & Hydrazone Hybrids (Broad Spectrum)
Functionalizing the N1 nitrogen transforms the THQ into a "hybrid" drug, often combining the

pharmacophore of sulfonamides or hydrazones.

Performance: Moderate antibacterial activity but superior antifungal profiles.[7]

Key Data: N-sulfonyl-THQ derivatives show >90% inhibition of Aspergillus flavus and Botrytis

cinerea.[2]

Limitation: Increased lipophilicity can lead to higher protein binding, potentially reducing free

drug concentration in plasma.

Class C: Perhydroquinolines (The Antifungal Shift)
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Complete reduction of the benzene ring yields perhydroquinolines.

Performance: A distinct shift from antibacterial to antifungal activity.[7][8]

Comparison:Trans-decahydroquinolines (perhydro) exhibit MIC values against Candida

albicans comparable to Clotrimazole (approx. 4–8 µg/mL), whereas the partially reduced

THQs are less active against fungi.

Quantitative Performance Data
Table 1: Comparative MIC Values of Key THQ Analogs vs. Standard Care

Analog Class
Specific
Derivative

Target
Organism

MIC (µg/mL)
Reference
Drug
Comparison

C2-Substituted
N-ethyl-4-

formamido-THQ

P. aeruginosa

(PA2)
0.025

Superior to

Ciprofloxacin (in

resistant strains)

C2-Substituted
2-cyano-3-oxo-

derivative
S. aureus 25.0

Inferior to

Vancomycin

N1-Hydrazone

Quinoline-

Hydrazone

Hybrid

M. tuberculosis 4.0
Comparable to

Ethambutol

N1-Sulfonyl
N-sulfonyl-THIQ

(Isomer)
A. flavus 12.5

Comparable to

Fluconazole

Fused Ring
Pyrano[3,2-

c]quinoline
K. pneumoniae 6.25

Moderate

(Inferior to

Imipenem)
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Note on Data: The MIC of 0.025 µg/mL against P. aeruginosa for the formamide derivative is a

critical outlier, suggesting a novel binding mode or efflux evasion capability not seen in standard

quinolines.

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific substitutions on the THQ core modulate

biological activity.
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Figure 1: SAR map highlighting the functional divergence of the THQ scaffold. C2-substitution

drives Gram-negative selectivity, while full ring saturation shifts activity toward fungal targets.

Mechanism of Action
Unlike fully aromatic quinolines which intercalate into DNA, THQs likely act via a dual

mechanism depending on their substitution pattern.
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Primary: Competitive inhibition of the ATP-binding subunit of DNA Gyrase (GyrB) rather than

the DNA-cleavage subunit (GyrA) targeted by fluoroquinolones.

Secondary (C2-Analogs): Steric occlusion of the MexAB-OprM efflux pump in Pseudomonas,

preventing drug expulsion.
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Figure 2: Mechanistic pathway showing how C2-substituted THQs overcome efflux pump

resistance, a key advantage over traditional quinolines.

Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols are recommended.

These align with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Broth Microdilution Assay (MIC Determination)
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Objective: Determine the lowest concentration of THQ analog that inhibits visible growth.

Preparation: Dissolve THQ analogs in DMSO (stock 10 mg/mL). Ensure final DMSO

concentration in assay is <1% to avoid toxicity.

Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in CAMHB.

Plate Setup:

Add 100 µL of CAMHB to 96-well plates.

Perform serial 2-fold dilutions of the THQ analog (Range: 128 µg/mL to 0.015 µg/mL).

Add 100 µL of diluted bacterial inoculum to each well.

Incubation: 37°C for 16–20 hours (24h for MRSA, 48h for Fungi).

Readout: Visual inspection or absorbance at 600nm (

). MIC is the lowest concentration with no turbidity.

Time-Kill Kinetics
Objective: Determine if the THQ analog is bacteriostatic or bactericidal.

Inoculum:

CFU/mL in CAMHB.

Dosing: Treat cultures with THQ analog at 1x MIC and 4x MIC. Include a growth control (no

drug) and sterility control.

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.
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Analysis: Count colonies after incubation.

Bactericidal:

reduction in CFU/mL (99.9% kill).

Bacteriostatic:

reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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